呋喃-2-基甲基-吡啶-2-基甲基-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

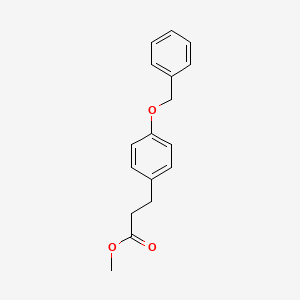

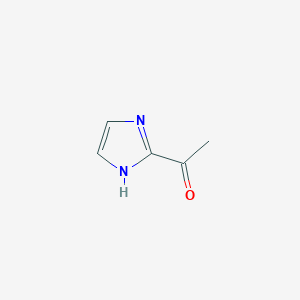

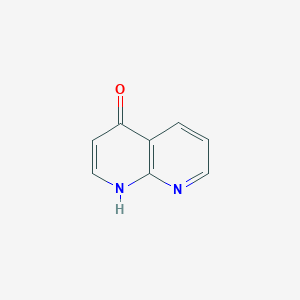

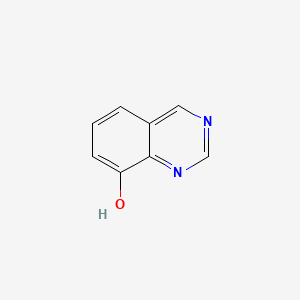

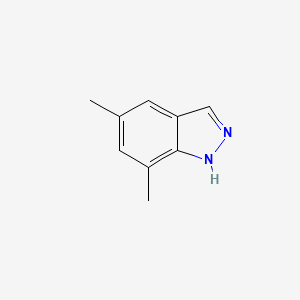

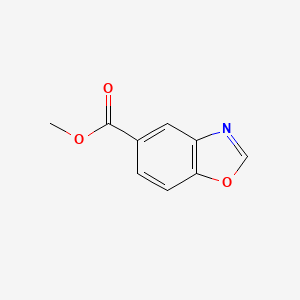

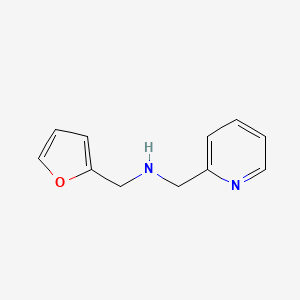

Furan-2-ylmethyl-pyridin-2-ylmethyl-amine is a compound that is part of a broader class of organic molecules featuring a furan ring, which is a five-membered aromatic ring with oxygen, and a pyridine ring, a six-membered aromatic ring with nitrogen. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of furan-2-ylmethyl-pyridin-2-ylmethyl-amine derivatives can be achieved through multicomponent reactions involving imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate or allenoates. These reactions proceed via tandem nucleophilic addition, [3 + 2]-cycloaddition, and ring transformation, generally yielding moderate results . Another approach involves the palladium-catalyzed aerobic oxidative dicarbonation reactions of N-(furan-2-ylmethyl) alkyne amides with carbon nucleophiles, leading to highly conjugated functionalized 2-pyridones . Additionally, furan-ynes can react with N-oxides in the presence of a gold(I) catalyst to produce dihydropyridinones and pyranones .

Molecular Structure Analysis

The molecular structure of furan-2-ylmethyl-pyridin-2-ylmethyl-amine derivatives can be characterized using NMR spectroscopy and crystallography. For instance, derivatives based on pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide scaffolds have been structurally characterized, revealing their supramolecular features and intermolecular contacts through Hirshfeld surface analysis .

Chemical Reactions Analysis

Furan-2-ylmethyl-pyridin-2-ylmethyl-amine derivatives can undergo various chemical reactions. For example, the synthesis of spiro-lactams and polysubstituted pyrroles can be achieved through oxidative cyclization of N-furan-2-ylmethyl-β-enaminones using ceric ammonium nitrate . The chemical reactivity of 2,3-substituted furo[2,3-b]pyridines has been explored, with successful C-H amination and borylation reactions, although some reactions like C-H fluorination were less efficient . Furthermore, furan amines can be transformed into pyridine and pyrazine derivatives through catalytic hydrogenation , and into pyrrole and pyrrolidine homologs via vapor phase hydrogenation over a platinum catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-ylmethyl-pyridin-2-ylmethyl-amine derivatives are influenced by their molecular structure. The UV-vis absorption spectra of some 2-pyridones indicate their ability to absorb shortwave radiation, suggesting potential applications in radiation filtration . The stability of these compounds under various conditions, such as basic environments, can also be a point of interest for their applications .

科学研究应用

合成技术和应用

共轭功能化 2-吡啶酮合成:据报道,一种使用 Pd 催化的需氧氧化二羰基化反应,由 N-(呋喃-2-基甲基)炔基酰胺合成高度共轭功能化 2-吡啶酮的方法。由于某些 2-吡啶酮的紫外可见吸收光谱,这种合成表明在材料科学中的潜在应用,特别是在短波辐射滤光器的开发中 (Yang 等人,2021)。

杂环衍生物合成:已经进行了基于 N-(呋喃-2-基亚甲基)-4,6-二甲基-1H-吡唑并[3,4-b]吡啶-3-胺的 N-烷基化 1,2,4-三唑、1,3,4-恶二唑和 1,3,4-噻二唑的合成研究。这项工作涉及将 2-[3-(呋喃-2-基亚甲基氨基)-4,6-二甲基-1H-吡唑并[3,4-b]吡啶-1-基]乙酰肼转化为环化反应的关键中间体,证明了该化合物在合成不同杂环结构方面的多功能性 (El-Essawy & Rady, 2011)。

磺酰化呋喃和咪唑并[1,2-a]吡啶的制备:已经开发了一种用于合成磺酰化呋喃或咪唑并[1,2-a]吡啶衍生物的无金属三组分多米诺反应。这种方法表现出优异的官能团耐受性和效率,突出了其在合成复杂杂环结构中的潜在应用 (Cui 等人,2018)。

螺内酰胺和多取代吡咯的合成:已经报道了通过 N-呋喃-2-基甲基-β-烯胺酮的氧化环化合成螺内酰胺和多取代吡咯的新型合成路线。这条途径涉及脱芳氧化,并扩展了呋喃和吡咯衍生物的合成应用,强调了该化学物质在有机合成中的多功能性 (Peng 等人,2016)。

传感和光学性质

用于传感的 Eu(III) 配合物:对具有呋喃和吡啶基配体的新型 Eu(III) 配合物的结构、光学和传感性质的研究揭示了在传感设备中的潜在应用。这些配合物表现出从配体到金属的有效能量转移过程,这对于开发光学传感器非常重要 (Piccinelli 等人,2015)。

安全和危害

属性

IUPAC Name |

N-(furan-2-ylmethyl)-1-pyridin-2-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11/h1-7,12H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAHELYRKADDGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353536 |

Source

|

| Record name | Furan-2-ylmethyl-pyridin-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

247571-56-8 |

Source

|

| Record name | Furan-2-ylmethyl-pyridin-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。